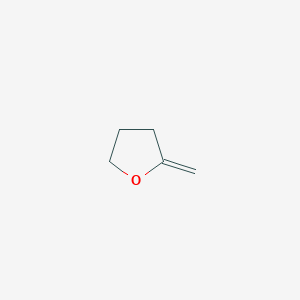

2-Methylenetetrahydrofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

18137-88-7 |

|---|---|

Formule moléculaire |

C5H8O |

Poids moléculaire |

84.12 g/mol |

Nom IUPAC |

2-methylideneoxolane |

InChI |

InChI=1S/C5H8O/c1-5-3-2-4-6-5/h1-4H2 |

Clé InChI |

GCQZRSVHYPEACN-UHFFFAOYSA-N |

SMILES |

C=C1CCCO1 |

SMILES canonique |

C=C1CCCO1 |

Synonymes |

Tetrahydro-2-methylene Furan; Tetrahydro-2-methylenefuran; |

Origine du produit |

United States |

Synthetic Methodologies for 2 Methylenetetrahydrofuran and Its Derivatives

Cyclization Reactions in 2-Methylenetetrahydrofuran Synthesis

Alkynol Cyclisation Pathways in the Formation of this compound

The intramolecular cyclization of alkynols, specifically 4-alkyn-1-ols, provides a direct route to this compound. A notable example involves the use of a copper(I) N-heterocyclic carbene (NHC) complex, [Cu(IPr)₂]BF₄, as a catalyst. This reaction proceeds via a 5-exo-dig cyclization mechanism. researchgate.net The process is believed to involve the π-coordination of the copper catalyst to the alkyne, facilitating the nucleophilic attack of the hydroxyl group to form the tetrahydrofuran (B95107) ring. researchgate.net

Research has demonstrated the successful synthesis of this compound (2a) from pent-4-yn-1-ol (1a) using this catalytic system. The reaction conditions typically involve a small mole percentage of the copper catalyst in a solvent like toluene. researchgate.net

Table 1: Copper-Catalyzed Cyclisation of Pent-4-yn-1-ol researchgate.net

| Catalyst | Mol% | Solvent | Temperature (°C) | Yield of 2a (%) |

|---|

It is important to note that while this method is effective, the specific yield and reaction conditions can be optimized by adjusting parameters such as temperature and catalyst loading. researchgate.net

Palladium-Catalyzed [3+2] Cycloaddition for Methylenetetrahydrofuran Derivatives

A powerful and versatile method for synthesizing methylenetetrahydrofuran derivatives is the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with carbonyl compounds. This approach allows for the construction of the five-membered ring with significant control over stereochemistry, particularly when chiral ligands are employed. researchgate.net

The reaction typically utilizes a palladium catalyst, such as CpPd(η³-C₃H₅), in the presence of a phosphoramidite (B1245037) ligand. The TMM precursor, often 2-((trimethylsilyl)methyl)allyl acetate, reacts with a ketone or aldehyde to form the corresponding 2,2-disubstituted or 2-substituted-4-methylenetetrahydrofuran. researchgate.netresearchgate.net These reactions can achieve high yields and enantioselectivities, making this a valuable tool for asymmetric synthesis. researchgate.net For instance, the reaction of 4-acetyl-4′-bromobiphenyl with a TMM precursor in the presence of a palladium catalyst and a specific phosphoramidite ligand yielded the corresponding methylenetetrahydrofuran derivative in 87% yield. researchgate.net

Synthetic Approaches for Substituted Methylenetetrahydrofuran-2-one Frameworks

The construction of substituted methylenetetrahydrofuran-2-one frameworks, which are core structures in various complex molecules, has been approached through several innovative methods. One notable strategy involves the synthesis of complex derivatives such as 5-dicyanomethylene-4-diphenylmethylene-3-disubstitutedmethylene-tetrahydrofuran-2-one compounds. researchgate.net These molecules have been prepared and structurally characterized, revealing interesting properties related to their molecular conformation and crystal packing. researchgate.net

Another versatile method is the palladium-catalyzed [3 + 2] cycloaddition of trimethylenemethane (TMM) with aldehydes, which provides a direct and efficient pathway to methylenetetrahydrofurans. acs.orgresearchgate.net This approach has been successfully extended to an asymmetric synthesis through the development of novel phosphoramidite ligands that possess a stereogenic phosphorus atom. acs.orgresearchgate.net This asymmetric catalysis allows for the formation of chiral disubstituted tetrahydrofurans with good yields and high enantioselectivity. acs.org The reaction is not limited to aldehydes; ketones can also be used, leading to the formation of spiro tetrahydrofurans in excellent yields and enantioselectivities. researchgate.net

Furthermore, domino reactions provide an efficient route to these frameworks. For instance, the reaction of 1,3-dicarbonyl dianions with 1,4-dibromo-2-butene (B147587) results in the regio- and diastereoselective formation of 2-alkylidene-5-vinyltetrahydrofurans. researchgate.net Similarly, reacting these dianions with 1-bromo-2-chloroethane (B52838) can produce 2-alkylidenetetrahydrofurans under thermodynamic control. researchgate.net

Detailed below are examples of synthesized 5-dicyanomethylene-4-diphenylmethylene-3-disubstitutedmethylene-tetrahydrofuran-2-one compounds.

Table 1: Examples of Substituted Tetrahydrofuran-2-one Derivatives

| Compound | Crystal Color | Crushed Powder Color | Conformation at Diphenylmethylene Site |

|---|---|---|---|

| Compound IIIa | Yellow | Deep Red | Folded |

| Compound IIIb | Red | - | Twisted |

| Other Derivatives | Yellow or Dark Red | - | - |

Data sourced from a study on tribochromism in substituted tetrahydrofuran-2-ones. researchgate.net

Novel Synthesis of 2-[(Dialkylcarbamoyl)Methylene]Tetrahydrofuran

A novel and efficient synthesis for 2-[(dialkylcarbamoyl)methylene]tetrahydrofuran derivatives has been developed utilizing a palladium-catalyzed oxidative aminocarbonylation of 4-yn-1-ols. ingentaconnect.combenthamdirect.comingentaconnect.com This reaction is conducted in the presence of dialkylamines, creating a range of substituted tetrahydrofuran products. benthamdirect.comingentaconnect.com

The process is typically carried out in 1,2-dimethoxyethane (B42094) (DME) at 100°C under a pressure of 20 atmospheres of a 4:1 carbon monoxide and air mixture. benthamdirect.comingentaconnect.com The catalytic system consists of palladium(II) iodide (PdI2), used at 1 mol% relative to the 4-yn-1-ol, in conjunction with 10 equivalents of potassium iodide (KI). benthamdirect.comingentaconnect.com The formation of the final products occurs through a two-step mechanism. The first step is a Pd-catalyzed oxidative monoaminocarbonylation of the alkyne's triple bond to form a 6-hydroxy-2-ynamide intermediate. benthamdirect.comingentaconnect.com This is followed by a stereoselective conjugate addition where the hydroxyl group intramolecularly attacks the triple bond, leading to the cyclized product. benthamdirect.comingentaconnect.com

The scope of this reaction has been explored with various 4-yn-1-ols and dialkylamines, demonstrating its utility in generating a library of these derivatives.

Table 2: Synthesis of 2-[(Dialkylcarbamoyl)Methylene]Tetrahydrofuran Derivatives via Pd-Catalyzed Oxidative Aminocarbonylation

| Starting 4-yn-1-ol (1) | Dialkylamine (2) | Product |

|---|---|---|

| 1a (R1=Ph, R2=R3=H) | 2a (R4=Et) | 3 |

| 1a (R1=Ph, R2=R3=H) | 2b (R4=n-Pr) | 4 |

| 1a (R1=Ph, R2=R3=H) | 2c (R4=n-Bu) | 5 |

| 1b (R1=n-Pr, R2=R3=H) | 2a (R4=Et) | 6 |

| 1c (R1=Ph, R2=Me, R3=H) | 2a (R4=Et) | 7 |

| 1d (R1=Ph, R2=R3=Me) | 2a (R4=Et) | 8 |

This table summarizes the various combinations of reactants used to produce derivatives 3-8 as reported in the literature. benthamdirect.comingentaconnect.com

Intermediate Formation from Furanone and Acetals

The reaction between furanone derivatives and acetals can lead to the formation of key intermediates in the synthesis of more complex molecules, such as azulenes. mdpi.com Specifically, cyclohepta[b]furan-2-ones bearing electron-withdrawing groups have been shown to react with acetals of various aldehydes and ketones. mdpi.com

In these reactions, which are typically conducted at high temperatures (160–190 °C) in an aprotic solvent, the acetal (B89532) is believed to first undergo the elimination of one mole of alcohol to generate a vinyl ether in situ. mdpi.com This highly reactive vinyl ether then participates in a subsequent reaction with the furanone. The proposed mechanism involves an [8+2] cycloaddition between the furanone and the newly formed vinyl ether. mdpi.com This cycloaddition forms a transient intermediate which then rearranges to produce the final azulene (B44059) structure. mdpi.com Therefore, the interaction of the furanone and acetal is a critical step that generates the necessary vinyl ether intermediate required for the key cycloaddition. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 2 Methylenetetrahydrofuran

Cycloaddition Reactions of 2-Methylenetetrahydrofuran

The exocyclic double bond in this compound serves as a reactive site for various cycloaddition reactions, enabling the construction of more complex molecular architectures.

1,3-Dipolar Cycloadditions with Nitrones and Nitrosoethylenes

The 1,3-dipolar cycloaddition is a powerful method for synthesizing five-membered heterocycles. In this reaction, a 1,3-dipole reacts with a dipolarophile, such as an alkene. chem-station.comwikipedia.org Nitrones, which are N-oxides of imines, are common 1,3-dipoles used in these reactions to form isoxazolidine (B1194047) rings. chem-station.comwikipedia.org

While extensive research has been conducted on the 1,3-dipolar cycloaddition of nitrones with various alkenes, including cyclic vinyl ethers, specific studies detailing the reaction of this compound with nitrones or nitrosoethylenes are not extensively documented in the reviewed literature. nih.govacs.orgkfupm.edu.sajst.go.jp However, the reactivity of cyclic vinyl ethers in these cycloadditions can provide insights into the expected behavior of this compound. For instance, the reaction of cyclic nitrones with alkyl vinyl ethers, activated by chiral Lewis acids, has been shown to proceed with high regio-, diastereo-, and enantioselectivity, typically favoring the exo diastereomer. nih.govacs.org The reaction mechanism is generally considered a concerted pericyclic process. wikipedia.org The regioselectivity is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the nitrone, or vice versa. wikipedia.org

Given that this compound possesses an electron-rich double bond, it is expected to react readily with electron-deficient nitrones. The reaction would likely proceed via a concerted mechanism to yield spiro-heterocyclic isoxazolidine products. The stereochemical outcome would be influenced by the specific substituents on both the nitrone and the tetrahydrofuran (B95107) ring.

Investigation of Conformational Switches in Cycloaddition Transition States

The stereochemical outcome of cycloaddition reactions is intricately linked to the geometry of the transition state. Conformational flexibility in the reactants can lead to multiple competing transition state structures, influencing the diastereoselectivity of the reaction. While specific investigations into conformational switches in the cycloaddition transition states of this compound are not detailed in the available literature, computational studies on related systems provide a framework for understanding these phenomena.

For instance, DFT calculations on the cycloaddition of nitrones with other cyclic systems have been used to analyze the different reaction channels and reactant approaches that determine regio- and stereochemical preferences. nih.gov The conformational analysis of substituted tetrahydrofuran derivatives, such as (S)-methyl tetrahydrofuran-2-carboxylate, has been performed using DFT calculations to interpret spectroscopic data, highlighting the complexity of the potential energy surface of such cyclic systems. nih.gov In more complex cycloadditions, such as the intramolecular [2+2] photocycloaddition of diphenylbicyclo[4.2.0]oct-3-ene-2,5-diones, the product ratios are highly dependent on the substitution patterns which influence the conformational equilibria of the transition states. researchgate.net It is plausible that in cycloadditions involving this compound, the puckering of the tetrahydrofuran ring could lead to different envelope or twist conformations, each presenting a distinct trajectory for the approaching reactant and thus influencing the stereochemical outcome of the reaction.

Formal [3+2] Heterocycloadditions with Alkylidenecyclopropanes Leading to β-Methylene Tetrahydrofuran Moieties

Although not a direct reaction of this compound, formal [3+2] heterocycloadditions provide a route to the structurally related β-methylene tetrahydrofuran framework. A notable example is the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with aldehydes and ketones. acs.orgnih.gov This reaction offers a direct and efficient pathway to methylenetetrahydrofurans. acs.org

In this process, a palladium-TMM complex is generated in situ and reacts with a carbonyl compound. The use of chiral phosphoramidite (B1245037) ligands has enabled the development of asymmetric versions of this reaction, yielding chiral disubstituted tetrahydrofurans in good yields and with high enantioselectivity. acs.org

| Catalyst System | Reactants | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| Pd(0) / Chiral Phosphoramidite | Trimethylenemethane (TMM) + Aldehydes | Methylene-tetrahydrofurans | Good to Excellent | High | acs.org |

| Pd(0) / Chiral Phosphoramidite | Trimethylenemethane (TMM) + Aryl Ketones | 2,2-Disubstituted 4-Methylene-tetrahydrofurans | Up to 96% | Up to 95% | nih.gov |

| This table summarizes the key features of the palladium-catalyzed [3+2] cycloaddition for the synthesis of methylenetetrahydrofurans. |

The reaction demonstrates broad scope with respect to the aldehyde component, with electron-rich benzaldehydes providing good to excellent yields and enantioselectivities. acs.org The development of these catalytic systems has expanded the utility of TMM cycloadditions for the synthesis of complex tetrahydrofuran-containing molecules. nih.gov

[8+2] Cycloaddition Intermediates in Azulenoid Chemical Transformations

Higher-order cycloadditions, such as the [8+2] cycloaddition, are valuable for the synthesis of polycyclic systems, including azulenoids. These reactions typically involve a π-system of 8 electrons reacting with a π-system of 2 electrons. mdpi.com While the direct involvement of this compound as an intermediate in [8+2] cycloadditions for azulenoid synthesis is not explicitly described in the surveyed literature, studies on related furan (B31954) derivatives provide insights into such transformations.

For example, the mechanism of the [8+2] cycloaddition reactions between dienylfurans and dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been investigated using DFT calculations. nih.gov These studies reveal that the reaction can proceed through a stepwise mechanism involving a diradical intermediate. nih.gov The regiochemistry and reaction pathway are highly dependent on the specific structure of the furan derivative. nih.gov In some cases, the reaction may initiate as a [4+2] cycloaddition followed by a rearrangement to the [8+2] product. nih.gov Transition metals can also play a crucial role in mediating formally forbidden thermal [8+2] cycloaddition reactions. acs.org The potential for this compound or its derivatives to participate in such cycloadditions remains an area for further investigation.

Polymerization Studies of this compound

The exocyclic double bond of this compound makes it a monomer capable of undergoing polymerization, primarily through a vinyl-type mechanism.

Vinyl-Type Polymerization Mechanisms

It has been noted that this compound predominantly undergoes vinyl-type polymerization. researchgate.net This type of polymerization proceeds via the addition of monomers across the double bond, leading to a polymer with a carbon-carbon backbone. Vinyl polymerization can be initiated by radical, cationic, or anionic species.

Cationic Polymerization: Cationic polymerization is initiated by an acid, which protonates the alkene to form a carbocation. youtube.com This carbocation then reacts with another monomer molecule, propagating the polymer chain. youtube.com For this mechanism to be effective, the monomer should be able to form a relatively stable carbocation. The oxygen atom in the this compound ring can stabilize an adjacent carbocation through resonance, making it a suitable candidate for cationic polymerization. The polymerization would proceed through the attack of the exocyclic double bond of a monomer molecule on the growing cationic chain end.

Radical Polymerization: Radical polymerization is initiated by a radical species, often generated from the thermal decomposition of an initiator like azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO). libretexts.org The initiator radical adds to the monomer's double bond, creating a new radical which then propagates the chain by adding to subsequent monomer units. libretexts.org In the case of this compound, the radical addition would likely occur at the methylene (B1212753) carbon, forming a more stable tertiary radical on the carbon atom within the ring. This radical would then attack another monomer molecule.

A related process is radical ring-opening polymerization (rROP), which has been observed for some cyclic monomers containing exocyclic double bonds. cmu.edu For instance, 4-phenyl-2-methylenetetrahydrofuran has been shown to undergo free-radical polymerization that involves ring opening, which is facilitated by the formation of a stable benzyl (B1604629) radical. scispace.com However, for unsubstituted this compound, the primary polymerization pathway is reported to be of the vinyl type, where the ring structure is preserved in the resulting polymer. researchgate.net

| Polymerization Type | Initiator Type | Proposed Propagating Species | Key Feature |

| Cationic | Acid (e.g., H₂SO₄) | Carbocation | Stabilized by the ring oxygen. |

| Radical | Radical Initiator (e.g., AIBN) | Free Radical | Formation of a stable tertiary radical. |

| This table outlines the potential vinyl-type polymerization mechanisms for this compound. |

Rearrangement Reactions Involving this compound Intermediates

This compound derivatives serve as key intermediates in tandem reaction sequences that culminate in Claisen rearrangements, a powerful tool for carbon-carbon bond formation. thieme-connect.comresearchgate.net One such sequence involves a base-catalyzed 5-exo cyclization of substituted 4-alkyn-1-ols, which generates the this compound intermediate. thieme-connect.comresearchgate.net This intermediate then undergoes a aston.ac.ukaston.ac.uk-sigmatropic Claisen rearrangement to yield cycloheptanoid ring systems. thieme-connect.com The use of microwave irradiation has been shown to dramatically accelerate this one-pot reaction, often reducing reaction times to mere minutes. thieme-connect.comresearchgate.net This method is also compatible with solvent-free conditions. thieme-connect.com

The Claisen rearrangement of 2-methyl-2-vinyl-5-methylenetetrahydrofuran has also been a subject of study. acs.org Furthermore, tandem anionic 5-exo dig cyclization/Claisen rearrangement sequences provide another route to functionalized carbocyclic structures. researchgate.net

Catalytic Reactions and Transformations of this compound

The catalytic transformation of this compound over alumina (B75360) has been investigated, particularly in the context of its relationship to the synthesis of pyridine (B92270) and piperidine (B6355638) from 2-hydroxymethyltetrahydrofuran. rsc.orgaston.ac.uk In the vapor-phase reaction over an alumina catalyst at temperatures between 300–480°C, this compound can be converted to other cyclic compounds. rsc.org

Studies comparing the reactions of this compound, 2,3-dihydro-4H-pyran, and 2-hydroxymethyltetrahydrofuran, both in the presence and absence of ammonia, have provided insights into the reaction pathways. rsc.orgaston.ac.uk It has been shown that this compound does not readily rearrange to 2,3-dihydro-4H-pyran under the same conditions that facilitate the conversion of tetrahydrofurfuryl alcohol. aston.ac.uk When this compound is reacted over an alumina catalyst in the presence of ammonia, the primary nitrogen-containing product is piperidine. aston.ac.uk This suggests that the ammonolysis of this compound leads to the formation of a saturated heterocyclic amine.

The table below summarizes the products obtained from the reaction of this compound over an alumina catalyst at 300°C.

| Reactant | Conditions | Major Products |

| This compound | Alumina, 300°C | Unreacted starting material, small amounts of other hydrocarbons |

| This compound + Ammonia | Alumina, 300°C | Piperidine, unreacted starting material |

| Data adapted from Laundon, 1970. aston.ac.uk |

This compound has been identified as a reagent used in the activation of 1,2-diazines. coompo.com Diazines are a class of heterocyclic compounds containing two nitrogen atoms in a six-membered ring. The interaction between electron-rich species and diazines can lead to their activation for subsequent reactions. While the specific mechanistic details of the interaction between this compound and 1,2-diazines are a subject of ongoing research, it is understood that electron-rich olefins can engage in reactions with electron-deficient heterocyclic systems. The nature of this activation likely involves a donor-acceptor interaction, where the electron-rich double bond of this compound interacts with the electron-deficient diazine ring system. mdpi.com

Radical Chemistry and β-Scission Processes Involving this compound Radicals

The radical chemistry of this compound (2-MTHF) is of significant interest in fields ranging from atmospheric chemistry and biofuel combustion to polymer synthesis. The formation of radicals from 2-MTHF and their subsequent reactions, particularly β-scission, are crucial in determining its degradation pathways and synthetic utility.

Research into the radical-initiated reactions of 2-MTHF has revealed complex mechanisms. Radicals are typically generated via hydrogen abstraction from the 2-MTHF molecule by reactive species such as hydroxyl (OH) or hydroperoxyl (HO₂) radicals. mdpi.comnih.gov Studies involving γ-radiolysis have shown that hydrogen abstraction occurs preferentially from the carbon atoms adjacent to the ether oxygen, resulting in the formation of both secondary and tertiary α-radicals. researchwithrutgers.com The tertiary radical is formed by abstraction of the hydrogen at the C2 position, while the secondary radicals are formed by abstraction from the C5 position.

The reaction of 2-MTHF with OH radicals is particularly important for understanding its atmospheric lifetime and combustion characteristics. ecm2015.hu This reaction is known to be complex, proceeding through the formation of pre-reaction hydrogen-bonded complexes which can be stabilized by collisions, potentially leading to a pressure dependence. mdpi.comecm2015.hu Computational studies have identified eight distinct reaction channels for the H-abstraction by OH radicals, leading to five different radical products. mdpi.com At low temperatures, the reaction exhibits a negative temperature dependence, a phenomenon attributed to the negative barrier height for hydrogen abstraction from the C-H bond near the ring's oxygen atom (Cα-H). mdpi.com As temperatures increase, the reaction mechanism shifts, with abstraction from the methyl group becoming more dominant. mdpi.com

The kinetics of the reaction between 2-MTHF and OH radicals have been investigated both experimentally and theoretically, as detailed in the table below.

Table 1: Rate Coefficients for the Reaction of 2-MTHF with OH Radicals

| Temperature (K) | Pressure | Rate Coefficient (k, cm³/molecule/s) | Method | Source |

| 298 | ~1030 mbar air | (2.65 ± 0.55) × 10⁻¹¹ | Relative-Rate/Gas Chromatography | mdpi.com |

| 298 | 2.64 bar He | (1.21 ± 0.14) × 10⁻¹¹ | Discharge Flow-Resonance Fluorescence | mdpi.com |

| 300 | 2.6 mbar He | (1.18 ± 0.16) × 10⁻¹¹ | Discharge Flow-Resonance Fluorescence | ecm2015.hu |

| 260-360 | Not specified | k(T) = (3.88 ± 0.55) × 10⁻¹² exp[(560.5 ± 43.3)/T] | Experimental | mdpi.com |

| 298 | 1 atm | k(298 K) = 2.2 × 10⁻¹¹ | Flash Photolysis Resonance Fluorescence | mdpi.com |

Once formed, the radicals of 2-MTHF can undergo several reaction pathways. A key process for alkoxy radicals, in general, is β-scission, which involves the homolytic cleavage of a carbon-carbon bond positioned beta to the oxygen atom bearing the radical. rsc.org In the case of cyclic radicals derived from 2-MTHF, this process leads to ring-opening. researchwithrutgers.com Evidence for this unimolecular ring-opening comes from studies where MTHF radicals decay to form new radical species, presumably after abstracting a hydrogen atom from the surrounding matrix. researchwithrutgers.com

The β-scission process is particularly relevant in the context of free-radical addition-fragmentation reactions. cmu.edu For this compound, a propagating radical can add to the exocyclic double bond. The resulting adduct radical is unstable and can undergo a β-scission reaction, which cleaves the C-O or a C-C bond within the ring. The fragmentation of the tetrahydrofuran ring system results in the formation of a more stable, open-chain radical and introduces a ketone functional group into the molecule. cmu.edu The driving force for this fragmentation is often the formation of a more stable radical or a thermodynamically favored product like a carbonyl compound. rsc.orgcmu.edu

The stability of the radical formed after the scission event is a critical factor influencing the reaction pathway. rsc.org For radicals derived from 2-MTHF, β-scission at the more substituted carbon is often preferred due to the greater stability of the resulting tertiary or secondary alkyl radical. recercat.cat

Table 2: Primary Radical Species from 2-MTHF and Their Subsequent Fate

| Initial Radical Species | Formation Mechanism | Subsequent Reaction Pathway | Product Type | Source |

| Tertiary α-radical (at C2) | H-abstraction by OH, HO₂, etc. | Addition to O₂; Unimolecular ring-opening (β-scission) | Peroxy radicals, open-chain carbonyls | mdpi.comresearchwithrutgers.comsci-hub.se |

| Secondary α-radical (at C5) | H-abstraction by OH, HO₂, etc. | Addition to O₂; Unimolecular ring-opening (β-scission) | Peroxy radicals, open-chain carbonyls | mdpi.comresearchwithrutgers.comsci-hub.se |

| Methyl group radical | H-abstraction by OH, HO₂, etc. | Addition to O₂ | Peroxy radicals | mdpi.com |

| Adduct radical | Addition of a radical to the exocyclic double bond | Ring-opening via β-scission | Ketone-functionalized molecules | cmu.edu |

Computational and Theoretical Studies on 2 Methylenetetrahydrofuran

Quantum Chemical Calculations in Elucidating Reaction Pathways

Quantum chemical calculations are a cornerstone for predicting and understanding the complex reaction pathways involved in the synthesis and reactivity of heterocyclic compounds like 2-methylenetetrahydrofuran. These computational tools allow researchers to map out potential energy surfaces, identify intermediates, and calculate the energy barriers associated with different reaction routes. d-nb.inforesearchgate.net

One of the key applications is in predicting unknown reactions and exploring synthetic routes to complex molecules before undertaking extensive experimental work. researchgate.net For instance, methods like the artificial force induced reaction (AFIR) can be used to comprehensively explore reaction pathways from a starting material, helping to predict potential products and their yields under specific conditions. d-nb.info In the context of forming substituted tetrahydrofurans, quantum calculations can elucidate the mechanisms of key reactions such as the Rh-catalyzed [3+2] cycloadditions of carbonyl ylides, which proceed through the generation of a carbonyl ylide from a diazo compound and an aldehyde, followed by a dipolar cycloaddition with an alkene. nih.gov While these transformations are generally effective with electron-poor alkenes, computational studies can help in designing catalysts and conditions to broaden the scope of reactivity. nih.gov

Density Functional Theory (DFT) Applications in Mechanistic Elucidation of Cycloadditions

Density Functional Theory (DFT) has become a particularly powerful and widely used tool for investigating the mechanisms of cycloaddition reactions that form methylenetetrahydrofuran rings. mdpi.com Its balance of computational cost and accuracy makes it ideal for studying the complex electronic changes that occur during the formation of new chemical bonds. mdpi.com

A prominent example is the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with aldehydes, a direct method for synthesizing methylenetetrahydrofurans. researchgate.netnih.gov DFT calculations have been instrumental in understanding the high enantioselectivity achieved in these reactions when using chiral phosphoramidite (B1245037) ligands. researchgate.net These calculations can reveal crucial non-covalent interactions in the transition state, such as F–H interactions and π–π stacking between the ligand and the reacting partners, which are responsible for controlling the stereochemical outcome. researchgate.net

Furthermore, DFT studies can explain the role of co-catalysts. In some Pd-TMM cycloadditions, Lewis acid co-catalysts were found to be essential for achieving high yields. nih.gov DFT can model the interaction of the Lewis acid with the reactants, clarifying how it facilitates the desired cycloaddition pathway over competing side reactions. nih.gov Similarly, in the Rh(I)-catalyzed intramolecular [3+2] cycloadditions of vinylcyclopropanes, DFT calculations have shown that the alkene/alkyne insertion step is rate-determining and controls the stereoselectivity of the reaction. jiaolei.group

Molecular Modeling and Conformation Analysis in Cycloaddition Transition States

The stereochemical outcome of a cycloaddition reaction is determined by the three-dimensional structure of its transition state. Molecular modeling and conformational analysis provide critical insights into these transient structures, allowing for the rationalization of observed product distributions.

In the synthesis of substituted tetrahydrofurans, various transition state models have been proposed and computationally validated. For example, in the formation of 2,3-disubstituted tetrahydrofurans from γ-alkoxyallylstannanes, the stereoselectivity can be controlled by the choice of catalyst or reaction conditions. nih.gov A BF₃·OEt₂-catalyzed reaction proceeds through a transition state where the Lewis acid is oriented anti to the allylmetal reagent, leading to the trans product. nih.gov In contrast, thermal conditions favor a cis-decalin-like transition state, yielding the cis product. nih.gov

Similarly, in the asymmetric synthesis of methylenetetrahydrofurans via Pd-TMM cycloaddition, the development of novel chiral phosphoramidite ligands was key. nih.gov Molecular modeling of the transition state helps to visualize how the steric and electronic properties of the ligand create a chiral pocket that directs the approach of the aldehyde, leading to the observed enantioselectivity. These models are essential for the rational design of new and improved catalysts for stereoselective synthesis. researchgate.net

Molecular and Lattice Energy Calculations for Substituted (Methylene)tetrahydrofuran-2-one Derivatives

Computational studies have been crucial in understanding the unique physicochemical properties of more complex derivatives, such as substituted tri(methylene)tetrahydrofuran-2-ones. These compounds, which are related to photochromic materials known as fulgides, can exhibit a phenomenon called tribochromism, where they change color upon grinding. researchgate.netresearchgate.net

Researchers have synthesized a series of 5-dicyanomethylene-4-diphenylmethylene-3-disubstitutedmethylene-tetrahydrofuran-2-one compounds and observed that they can exist as either yellow or dark red crystals. researchgate.netnih.gov X-ray crystallography revealed that the color is linked to the molecular conformation. Yellow crystals contain molecules in a "folded" conformation, while red crystals contain molecules in a "twisted" conformation. researchgate.netnih.gov

Below is a data table summarizing the calculated energy differences for two polymorphic forms of a representative compound (III), which exists in a yellow form (IIIa) and a red form (IIIb).

| Energy Component | Energy Difference (IIIb vs. IIIa) (kcal/mol) | Favored Polymorph |

| Total Lattice Energy | -4.5 | Red (IIIb) |

| Molecular Conformational Energy | -1.6 | Red (IIIb) |

| van der Waals' Contribution | +1.2 | Yellow (IIIa) |

| Coulombic Contribution | -2.1 | Red (IIIb) |

| Data sourced from Asiri et al. (2014). nih.gov |

These findings highlight the intricate interplay between molecular conformation and crystal packing energies in determining the bulk properties of materials. nih.gov

Role of 2 Methylenetetrahydrofuran As a Versatile Building Block in Complex Molecule Synthesis

Precursor for the Construction of Fused and Polycyclic Ring Systems

The unique structure of 2-methylenetetrahydrofuran makes it an excellent starting material for the construction of fused and polycyclic ring systems, which are common motifs in many natural products and biologically active compounds. libretexts.orglibretexts.org

One notable application is in the hetero-Diels-Alder reaction. As an exo-enol ether, this compound can react with enals or enones to form spiroketals. thieme-connect.com For instance, its reaction with ortho-quinone methides, generated thermally, leads to the formation of benzannulated spiroketals. thieme-connect.com This methodology provides a direct pathway to complex polycyclic structures.

Furthermore, tandem reactions involving this compound derivatives have been developed to rapidly assemble polycyclic systems. A one-pot reaction sequence, accelerated by microwave irradiation, involves a base-catalyzed 5-exo cyclization of substituted 4-alkyn-1-ols to form a this compound intermediate, which then undergoes a Claisen rearrangement to produce cycloheptanoid ring systems. researchgate.net This tandem 5-exo cyclization/Claisen rearrangement has been successfully applied to the synthesis of the bicyclo[5.3.0]decane ring system found in guiane natural products and the A/B ring system of frondosin B. researchgate.net

Gold-catalyzed cycloisomerization of alkynylcyclobutanes containing a pendant alcohol provides another route to fused ring systems. This reaction proceeds via a 5-exo-dig cyclization to yield cyclobutane-fused methylenetetrahydrofurans. uniovi.es These bicyclic structures are valuable intermediates that can be further elaborated into more complex polycyclic architectures. uniovi.es

Palladium-catalyzed intramolecular [3+2] heterocycloadditions of alkylidenecyclopropanes (ACPs) with carbonyls also furnish fused polycyclic systems that feature a β-methylene tetrahydrofuran (B95107) moiety. researchgate.net This method offers a straightforward route to these complex architectures. researchgate.netfrontiersin.org

The following table summarizes selected examples of fused and polycyclic ring systems synthesized from this compound and its derivatives.

| Starting Material(s) | Reaction Type | Resulting Ring System |

| This compound and ortho-quinone methide | Hetero-Diels-Alder | Benzannulated spiroketal |

| Substituted 4-alkyn-1-ol | Tandem 5-exo cyclization/Claisen rearrangement | Cycloheptanoid ring system |

| Alkynylcyclobutane with pendant alcohol | Gold-catalyzed 5-exo-dig cycloisomerization | Cyclobutane-fused methylenetetrahydrofuran |

| Alkylidenecyclopropane and carbonyl | Palladium-catalyzed intramolecular [3+2] heterocycloaddition | Fused polycyclic system with β-methylene tetrahydrofuran |

Chiral Building Block in Asymmetric Synthesis

This compound and its derivatives are valuable chiral building blocks in asymmetric synthesis, enabling the construction of enantiomerically enriched complex molecules. nih.gov

A significant advancement in this area is the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with aldehydes and ketones. researchgate.netnih.govnih.govacs.org The use of novel phosphoramidite (B1245037) ligands, particularly those with a stereogenic phosphorus atom, has been instrumental in achieving high enantioselectivity in the synthesis of chiral methylenetetrahydrofurans. researchgate.netnih.govacs.org This method has been successfully applied to a range of aromatic aldehydes and ketones, affording 2,2-disubstituted 4-methylenetetrahydrofurans in high yields and with excellent enantiomeric excess (ee). nih.govnih.gov

The development of C1-symmetric phosphoramidite ligands, derived from monosubstituted BINOL, has been particularly effective. nih.govacs.org These ligands have demonstrated superior performance in the Pd-TMM cycloaddition with aldehydes, leading to the formation of chiral disubstituted tetrahydrofurans with high enantiopurity. nih.gov The reaction conditions can often be conducted without the need for a Lewis acid co-catalyst, although in some cases, indium salts like In(acac)₃ can enhance the reaction yield. acs.org

The asymmetric hydrogenation of this compound is another important transformation. Using a palladium catalyst with a chiral ligand such as BINAP, this compound can be hydrogenated to produce (S)-2-methyltetrahydrofuran with high enantioselectivity. researchgate.net This reaction provides a direct route to a valuable chiral solvent and synthetic intermediate. nih.gov

The table below highlights key asymmetric reactions involving this compound.

| Reaction | Catalyst/Ligand | Product | Enantiomeric Excess (ee) |

| Palladium-catalyzed [3+2] cycloaddition of TMM with aryl ketones | Pd / Phosphoramidite ligand with stereogenic phosphorus | 2,2-Disubstituted 4-methylenetetrahydrofurans | Up to 95% |

| Palladium-catalyzed [3+2] cycloaddition of TMM with aldehydes | Pd / C1-symmetric phosphoramidite ligand | Chiral disubstituted tetrahydrofurans | High |

| Asymmetric hydrogenation | Pd/BINAP | (S)-2-Methyltetrahydrofuran | 91% |

Integration into Complex Molecular Architectures, including Carbohydrates

The this compound moiety can be strategically incorporated into complex molecular architectures, including carbohydrates, to create novel structures with potential applications in medicinal chemistry and drug design. researchgate.netrug.nlrug.nl

A reliable method has been developed to introduce a fused methylene (B1212753) tetrahydrofuran ring into carbohydrate scaffolds. researchgate.netrug.nl This approach typically involves the regioselective oxidation of a hydroxyl group on a pyranoside, followed by a stereoselective indium-mediated allylation. researchgate.netrug.nl The subsequent ring formation is achieved through an iodocyclization reaction with a neighboring hydroxyl group, followed by dehydrohalogenation to yield the desired methylene-tetrahydrofuran-fused carbohydrate. researchgate.netrug.nlresearchgate.net This methodology has been successfully applied to various glucose and galactose derivatives. researchgate.netresearchgate.net

The resulting bicyclic saccharides are valuable as scaffolds for further chemical modification. researchgate.net The enol ether functionality within the fused methylene tetrahydrofuran ring can serve as a handle for biological modifications through photoclick chemistry. researchgate.net

Beyond carbohydrates, this compound derivatives are key intermediates in the total synthesis of complex natural products. For instance, 2-pentyl-3-(hydroxymethyl)-4-methylenetetrahydrofuran and 2-tridecyl-3-(hydroxymethyl)-4-methylenetetrahydrofuran are precursors in the synthesis of the antitumor antibiotics (±)-methylenolactocin and (±)-protolichesterinic acid, respectively. acs.orgacs.org The synthesis of these intermediates often involves the radical cyclization of substituted α-(prop-2-ynyloxy) epoxides. acs.orgacs.org

The table below provides examples of the integration of the this compound moiety into complex molecules.

| Target Molecule/Scaffold | Synthetic Strategy | Key Intermediate |

| Methylene tetrahydrofuran-fused carbohydrates | Regioselective oxidation, indium-mediated allylation, iodocyclization, dehydrohalogenation | Iodinated bicyclic saccharide |

| (±)-Methylenolactocin | Radical cyclization of α-(prop-2-ynyloxy) epoxide | 2-Pentyl-3-(hydroxymethyl)-4-methylenetetrahydrofuran |

| (±)-Protolichesterinic acid | Radical cyclization of α-(prop-2-ynyloxy) epoxide | 2-Tridecyl-3-(hydroxymethyl)-4-methylenetetrahydrofuran |

Intermediate in the Synthesis of Organic Compounds and Reaction Mechanisms

This compound and its substituted analogs frequently appear as key intermediates in a variety of organic transformations and play a crucial role in elucidating reaction mechanisms.

In the thermal rearrangement of aryl(chloro)methylenetetrahydrofuran-2,4,5-triones, these compounds rearrange to form aroylchloromaleic anhydrides. rsc.orgresearchgate.net Isotopic labeling studies have confirmed the integrity of the carbon framework during this rearrangement, and a mechanism involving the formation of an oxetane (B1205548) intermediate has been proposed. rsc.orgresearchgate.net

The ring-opening of 2-methyltetrahydrofuran (B130290) (the hydrogenated form of this compound) with hydrogen iodide provides insight into the reaction mechanism of cyclic ethers. stackexchange.com The reaction proceeds via an SN2 pathway, where the iodide ion attacks the less hindered carbon atom after protonation of the ether oxygen, leading to the formation of 5-iodopentan-2-ol. stackexchange.com

In the context of folate and one-carbon metabolism, 5,10-methylenetetrahydrofolate (5,10-methyleneTHF) is a critical intermediate. nih.govnih.gov It is formed from tetrahydrofolate (THF) and serves as a one-carbon donor in the synthesis of nucleotides (both purines and pyrimidines) and in the methylation cycle for the remethylation of homocysteine to methionine. nih.govnih.gov

The hetero-Diels-Alder reaction between exo-enol ethers like this compound and enals or enones is a well-established method for forming spiroketal moieties, which are present in a vast range of natural products. thieme-connect.com This reaction highlights the utility of this compound as a reactive diene component.

The following table lists several organic compounds and the role of this compound as an intermediate in their synthesis or related mechanistic studies.

| Organic Compound/Process | Role of this compound Intermediate |

| Aroylchloromaleic anhydrides | Rearrangement precursor |

| 5-Iodopentan-2-ol | Ring-opening product of the hydrogenated analog |

| Nucleotides (Purines and Pyrimidines) | Product of one-carbon transfer from 5,10-methyleneTHF |

| Spiroketals | Product of hetero-Diels-Alder reaction |

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Methylenetetrahydrofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy in Polymer and Reaction Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of polymers derived from 2-Methylenetetrahydrofuran and for monitoring its presence in reaction mixtures.

In polymer analysis, NMR is crucial for determining the microstructure of the resulting polymer chains. For instance, the NMR spectrum of poly(this compound) obtained through cationic polymerization reveals important details about its tacticity. oup.com A key observation is a quartet signal for the backbone methylene (B1212753) protons, which has been instrumental in identifying the polymer as primarily isotactic, a finding supported by X-ray analysis of its crystalline structure. oup.com The ability of NMR to provide detailed information on end-group functionalities and their conversion rates is essential for tailoring polymer properties for specific applications. magritek.com

NMR is also highly effective for real-time monitoring of reactions and analyzing complex product mixtures. It can be used to track the progress of a reaction by observing the disappearance of starting materials and the appearance of products. nih.gov Authentic ¹H NMR spectra of this compound serve as a reference for its identification in various reaction environments. amazonaws.com For example, in syntheses where this compound is a potential byproduct, its characteristic NMR signals allow for its detection and quantification within the crude reaction mixture. nih.govamazonaws.com This is particularly valuable in reactions involving tetrahydrofurfuryl halides or related starting materials, where elimination reactions can lead to the formation of this unsaturated derivative. nih.gov The analysis of mixtures containing this compound alongside other products can be performed by comparing the spectra with that of an authentic sample. amazonaws.com

Below is a table summarizing typical ¹H NMR spectral data for this compound.

| Proton Type | Chemical Shift (δ) in C₆D₆ (ppm) | Description |

| Methylene protons (on double bond) | Not specified | Signals corresponding to the =CH₂ group |

| Protons on the tetrahydrofuran (B95107) ring | Not specified | Signals corresponding to the -O-CH₂-CH₂-C= group |

| This table is illustrative. Specific chemical shifts can vary based on the solvent and other components in the mixture. |

Infrared (IR) Spectroscopy for Byproduct Identification and Structural Confirmation

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and confirming the structure of molecules like this compound. libretexts.org It is particularly useful for detecting its presence as a byproduct in chemical syntheses.

The table below highlights the key IR absorption frequencies for identifying this compound.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Significance |

| Alkene C=C Stretch | ~1700 | Confirms the presence of the exocyclic double bond, key for identification as a byproduct. nih.gov |

| Ether C-O Stretch | ~1070 | Characteristic of the tetrahydrofuran ring structure. nih.gov |

| C-H Stretch | ~2800-3000 | Corresponds to the aliphatic C-H bonds in the molecule. nih.gov |

| C-H Bend | ~1360-1460 | Corresponds to the bending vibrations of the C-H bonds. nih.gov |

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for 2-Methylenetetrahydrofuran Reactions

The development of efficient and selective catalytic systems is crucial for expanding the applications of 2-MTHF. Current research is actively exploring novel catalysts to improve existing transformations and enable new ones.

One area of focus is the synthesis of 2-MTHF itself from biomass-derived levulinic acid. mdpi.comnih.gov Researchers are investigating various metal-supported catalysts, including those with co-metals and co-catalysts, to optimize this conversion under both batch and continuous flow conditions. mdpi.com For instance, mesoporous bifunctional and bimetallic catalysts like Cu-Ni/Al2O3-ZrO2 have demonstrated high selectivity in the formation of 2-MTHF. mdpi.com The goal is to develop robust and reusable catalysts that can operate under mild conditions, making the production of 2-MTHF more sustainable and cost-effective. mdpi.com

In the realm of organic synthesis, 2-MTHF is being explored as a green solvent alternative to traditional solvents like tetrahydrofuran (B95107) (THF). researchgate.net Its unique properties, such as its partial miscibility with water and higher boiling point, make it an attractive medium for a range of organometallic reactions. d-nb.info Research is ongoing to identify new catalytic systems that are particularly effective in 2-MTHF. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and carbonylation reactions, have shown excellent results in 2-MTHF. d-nb.infonih.gov Future work will likely focus on developing catalysts that are specifically designed to leverage the properties of 2-MTHF, leading to improved reaction efficiency and selectivity.

Furthermore, the use of cooperative catalytic systems is a promising avenue of research. Bimetallic systems, such as the combination of a potassium magnesiate with a crown ether, have shown enhanced reactivity in the cyclization of alkynols to form this compound. rsc.org These findings open the door to exploring other multi-metallic and supramolecular catalytic systems for a broader range of transformations involving 2-MTHF.

Development of New Reaction Manifolds Utilizing this compound as a Substrate

Scientists are actively developing new reaction manifolds that utilize this compound as a key building block to construct complex molecular architectures. Its exocyclic double bond and the tetrahydrofuran ring provide multiple sites for chemical transformations.

One significant area of research is in cycloaddition reactions. Palladium-catalyzed [3+2] cycloadditions of trimethylenemethane with ketones have been developed to synthesize 2,2-disubstituted 4-methylenetetrahydrofurans with high enantioselectivity. nih.gov This method provides access to highly enantioenriched tetrahydrofurans bearing a tetrasubstituted stereocenter, a structural motif found in many natural products. nih.gov Future work in this area could expand the scope of coupling partners and explore other types of cycloadditions, such as [4+2] and [4+1] annulations, to generate a wider variety of heterocyclic scaffolds. nih.govunipr.it

Another emerging reaction manifold is the polymerization of this compound. Research has shown that it can undergo vinyl-type polymerization, opening up possibilities for the synthesis of novel polymers with unique properties. researchgate.net Further investigation into different polymerization techniques and catalysts could lead to the development of new materials with applications in various fields.

The ring-opening of this compound is also a promising strategy for accessing functionalized linear molecules. For instance, in the presence of certain catalysts, the tetrahydrofuran ring can be opened to generate intermediates that can then be used in subsequent reactions. gatech.edu This approach allows for the conversion of the cyclic structure of 2-MTHF into acyclic compounds with diverse functionalities.

Advanced Functionalization Strategies for Methylene (B1212753) Tetrahydrofuran Derivatives

The development of advanced strategies for the functionalization of methylene tetrahydrofuran derivatives is a key area of research aimed at expanding their synthetic utility. These strategies focus on introducing new functional groups and modifying the core structure in a controlled and selective manner.

One approach involves the direct functionalization of the C–H bonds of the tetrahydrofuran ring. For example, a metal-free, photocatalytic method has been developed for the selective α-C–H functionalization of tetrahydrofuran, enabling the formation of C–S and C–C bonds. rsc.org Applying similar strategies to methylene tetrahydrofuran derivatives could provide a direct route to a wide range of substituted products.

Another strategy focuses on the transformation of the exocyclic methylene group. This double bond can be subjected to various reactions, such as oxidation, reduction, or addition reactions, to introduce new functionalities. For instance, Ru-catalyzed oxidative cleavage of the alkene in a 4-methyleneproline (B1208900) derivative, a related heterocyclic structure, has been demonstrated. nih.gov Similar transformations on this compound derivatives could yield valuable synthetic intermediates.

Furthermore, cascade reactions that combine multiple transformations in a single step are being explored to efficiently build molecular complexity. A three-step strategy has been proposed for the functionalization of the methyl group of 2,5-dimethylfuran, which involves ring opening, aldol (B89426) condensation, and hydrogenation–cyclization to generate alkylated tetrahydrofurans. rsc.org The development of analogous cascade reactions starting from this compound could provide rapid access to a diverse array of functionalized tetrahydrofuran derivatives.

The table below summarizes some of the key functionalization strategies being explored for tetrahydrofuran and related derivatives:

| Strategy | Description | Potential Products |

| α-C–H Functionalization | Direct activation and coupling at the C–H bond adjacent to the oxygen atom. | α-Substituted tetrahydrofurans |

| Exocyclic Methylene Group Transformation | Reactions targeting the double bond, such as oxidation, reduction, or addition. | Functionalized tetrahydrofurans with modified side chains |

| Cascade Reactions | Multi-step sequences performed in a single pot to build molecular complexity. | Highly substituted and complex tetrahydrofuran derivatives |

| Ring-Opening/Cross-Coupling | Cleavage of the tetrahydrofuran ring followed by the formation of new bonds. | Functionalized acyclic compounds |

Investigation of this compound in the Synthesis of Bioactive Scaffolds

The tetrahydrofuran ring is a common structural motif in a wide range of biologically active natural products and pharmaceutical agents. nih.govnih.gov Consequently, this compound and its derivatives are being investigated as valuable building blocks for the synthesis of these important molecules.

The development of stereoselective methods for the synthesis of substituted tetrahydrofurans is a major focus of this research. nih.gov For example, palladium-catalyzed cycloaddition reactions have been successfully employed to create highly enantioenriched tetrahydrofurans. nih.gov These enantiomerically pure compounds can then serve as key intermediates in the total synthesis of complex natural products.

Furthermore, the functionalized tetrahydrofuran derivatives obtained through various synthetic strategies can be used to construct diverse molecular scaffolds. For instance, γ-arylated γ-lactones, which can be readily converted to disubstituted tetrahydrofurans, are accessible through palladium-catalyzed C-H functionalization. nih.gov These scaffolds can then be further elaborated to generate libraries of compounds for biological screening.

The synthesis of carbazole (B46965) derivatives, a class of nitrogen-containing heteroaromatics with significant biological activity, has been achieved using dihydrofuran acetals as precursors. mdpi.com This highlights the potential of using cyclic ethers like this compound to access other important heterocyclic systems. The development of new synthetic methodologies that incorporate this compound is expected to facilitate the discovery of novel bioactive molecules with potential applications in medicine and agriculture. nih.gov

The versatility of this compound as a synthetic intermediate is further demonstrated by its use in the preparation of trypanocidal tetrahydrofuran lignans. semanticscholar.org This underscores its potential in the development of new therapeutic agents for treating tropical diseases.

| Bioactive Scaffold | Synthetic Approach Involving Tetrahydrofuran Derivatives |

| Tetrahydrofuran Lignans | Sequential Michael addition-carbocyclization. semanticscholar.org |

| Carbazole Alkaloids | Lewis acid-catalyzed intramolecular ring-opening benzannulation of 5-(indolyl)2,3-dihydrofuran acetals. mdpi.com |

| Annoonaceous Acetogenins | Stereoselective construction of substituted tetrahydrofurans. nih.gov |

| Pyranopyrazole Scaffolds | Cascade annulation reactions. researchgate.net |

| 1,3-Oxazine and 1,3-Thiazine Derivatives | Cyclization of aminodiols derived from isopulegol. nih.gov |

Q & A

Basic Questions

Q. What physicochemical properties make 2-MeTHF a superior solvent for organometallic reactions compared to THF?

- Methodological Answer : 2-MeTHF (CAS 96-47-9) is a heterocyclic ether with a methyl group at the second carbon of the tetrahydrofuran ring. Key properties include:

-

Low water miscibility : Facilitates phase separation in aqueous workups, reducing hydrolysis risks for sensitive reagents like Grignard compounds .

-

High chemical stability : Resists degradation under acidic/basic conditions, enabling use in reactions requiring prolonged reflux (e.g., lithium-halogen exchange) .

-

Boiling point (80°C) : Allows reactions at moderate temperatures while minimizing solvent evaporation .

-

Polar aprotic nature : Enhances solubility of organometallic species while stabilizing reactive intermediates .

Table 1 : Comparison of THF vs. 2-MeTHF

Property THF 2-MeTHF Boiling Point (°C) 66 80 Water Miscibility High Low Stability under Acid Moderate High Organometallic Solubility Good Excellent Sources:

Q. What safety protocols are critical for handling 2-MeTHF in laboratory settings?

- Methodological Answer :

- Storage : Use tightly sealed containers in cool (<25°C), well-ventilated areas. Avoid heat, ignition sources, and incompatible materials (oxidizers, strong acids/bases) .

- Handling : Ground metal containers during transfer to prevent static discharge. Use explosion-proof equipment and non-sparking tools .

- Exposure Control : Employ local exhaust ventilation or respirators if enclosed systems are unavailable. Wear nitrile gloves and safety goggles .

- Waste Disposal : Classify as hazardous waste; consult EPA/DEP guidelines for disposal .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when substituting THF with 2-MeTHF in organometallic syntheses?

- Methodological Answer :

-

Reagent Stability : 2-MeTHF stabilizes lithium and Grignard reagents better than THF due to its lower Lewis basicity. Monitor reaction progress via in situ NMR or GC-MS to confirm intermediate stability .

-

Temperature Control : Adjust heating rates to account for 2-MeTHF’s higher boiling point. For example, reflux at 80°C may require longer reaction times for exothermic processes .

-

Workup Strategies : Leverage 2-MeTHF’s immiscibility with water for efficient phase separation. Use brine washes to minimize solvent retention in aqueous layers .

Case Study : In asymmetric catalysis, 2-MeTHF improved enantioselectivity by 15% compared to THF in a palladium-catalyzed coupling reaction, attributed to reduced solvent coordination with the metal center .

Q. How should contradictions in toxicological data for 2-MeTHF be addressed in risk assessments?

- Methodological Answer :

-

Genotoxicity : While 2-MeTHF showed no mutagenicity in Ames tests (Salmonella/E. coli) or rat micronucleus assays, an inconclusive mouse lymphoma assay (with S9 metabolic activation) warrants further study. Researchers should conduct complementary in vivo assays (e.g., comet assay) to resolve discrepancies .

-

Developmental Toxicity : A NOAEL of 1,000 mg/kg/day was established in rats, but zebrafish studies revealed sublethal effects (e.g., edema) at 1,720 mg/L. Cross-species extrapolation requires caution; prioritize mammalian models for human risk evaluation .

Table 2 : Key Toxicological Data for 2-MeTHF

Q. What analytical methods are recommended to assess 2-MeTHF purity and stability in reaction mixtures?

- Methodological Answer :

- Gas Chromatography (GC) : Quantify residual peroxides using a DB-5 column and FID detector. Calibrate with commercial peroxide standards .

- Karl Fischer Titration : Measure water content (<50 ppm) to ensure suitability for anhydrous reactions .

- FT-IR Spectroscopy : Monitor solvent degradation (e.g., ring-opening products) by tracking carbonyl peaks at ~1,700 cm⁻¹ .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on 2-MeTHF’s compatibility with strong acids?

- Methodological Answer : Discrepancies arise from reaction-specific conditions. For example:

- Stability in HCl : 2-MeTHF resists ring-opening in dilute HCl (<1 M) at 25°C but degrades in concentrated H2SO4. Pre-screen solvents via accelerated stability testing (e.g., 24-hour exposure to 2 M acid at 40°C) .

- Catalytic Effects : Trace metal impurities (e.g., Fe³⁺) may accelerate degradation. Use ultrapure 2-MeTHF (≥99.5%) and chelating agents like EDTA in acidic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.